Octaverine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmacology and Respiratory Systems

Scientific Field: Pharmacology and Respiratory Systems.

Summary of the Application: Octaverine has been studied for its effects on the circulatory and respiratory systems in rabbits.

Methods of Application or Experimental Procedures: The study involved observing the effects of Octaverine, Perparine, and Papaverine on the circulatory and respiratory systems in rabbits.

Results or Outcomes: Octaverine and Perparine were found to possess a hypotensive activity approximately twice as great as that of Papaverine. Octaverine and Perparine effect a substantial increase in the ventilation rate as measured by the product of respiratory rate and amplitude.

Application in Spasmolytic Activities

Scientific Field: Pharmacology.

Summary of the Application: Octaverine has been studied for its spasmolytic activities.

Methods of Application or Experimental Procedures: The study involved observing the toxicities and spasmolytic activities of Octaverine, Perparine, and Papaverine.

Results or Outcomes: Octaverine and Perparine have about one-half of the acute toxicity of Papaverine, as shown by the combined LD50 figures, the minimum convulsive doses and the minimum doses required to diminish reflexes and establish lateral decubitus in mice.

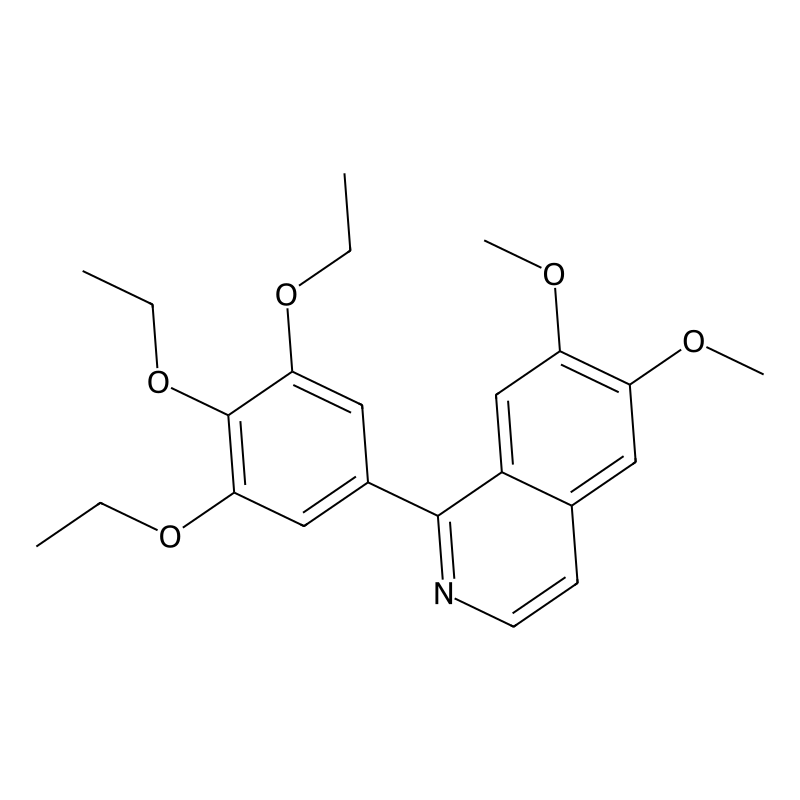

Octaverine is a chemical compound with the molecular formula C23H27NO5 and a molecular weight of approximately 397.464 g/mol. It is classified as an isoquinoline derivative and is structurally characterized by the presence of methoxy and ethoxy groups, which contribute to its unique chemical properties. Octaverine is known for its potential therapeutic applications, particularly in the field of antiviral research, including its activity against human immunodeficiency virus (HIV) .

- Alkylation: Octaverine can undergo alkylation reactions, where alkyl groups are introduced to the molecule, potentially altering its biological activity.

- Oxidation: The presence of methoxy and ethoxy groups allows for oxidation reactions, which can lead to the formation of more reactive intermediates.

- Hydrolysis: Under acidic or basic conditions, Octaverine can hydrolyze, affecting its stability and bioavailability .

Octaverine exhibits notable biological activity, particularly as an antiviral agent. Research indicates that it has inhibitory effects on HIV, making it a compound of interest in antiviral drug development. Its mechanism of action may involve interference with viral replication processes or modulation of host cellular responses . Additionally, studies suggest that Octaverine may possess other pharmacological properties, including anti-inflammatory and analgesic effects.

The synthesis of Octaverine typically involves multi-step organic reactions. Common methods include:

- One-Pot Synthesis: This method allows for the simultaneous formation of multiple bonds and functional groups in a single reaction vessel, enhancing efficiency and yield .

- Traditional Organic Synthesis: This involves sequential reactions where starting materials undergo transformations through established organic chemistry techniques, such as condensation and cyclization.

These methods highlight the versatility in synthesizing Octaverine while maintaining its structural integrity .

Octaverine has several applications across different fields:

- Pharmaceuticals: Its primary application lies in antiviral drug development, particularly targeting HIV.

- Research: It serves as a valuable tool for studying isoquinoline derivatives and their biological effects.

- Potential Therapeutics: Beyond antiviral uses, there is ongoing research into its potential applications in treating other diseases due to its varied biological activity .

Interaction studies of Octaverine focus on its binding affinity and efficacy against various biological targets. These studies reveal that Octaverine may interact with specific receptors or enzymes involved in viral replication pathways. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Several compounds share structural similarities with Octaverine, which can provide insights into its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Papaverine | C20H21NO4 | Known for analgesic properties; less complex structure. |

| Berberine | C20H18NO4 | Exhibits antimicrobial activity; contains quaternary ammonium. |

| Noscapine | C22H23NO7 | Used as an antitussive; has a more complex sugar moiety. |

Octaverine's unique combination of methoxy and ethoxy groups distinguishes it from these compounds, potentially enhancing its solubility and biological activity .